BenchChemオンラインストアへようこそ!

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid

Hydrogen bonding Molecular recognition Enzyme inhibition

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 1497949-89-9) is a synthetic, non-proteinogenic β-hydroxy-α-amino acid derivative of phenylalanine, characterized by a dual-substituted aromatic ring (4-fluoro, 2-methyl) and an additional hydroxyl group at the β-carbon. Its molecular formula is C₁₀H₁₂FNO₃ with a molecular weight of 213.21 g/mol, and it is commercially supplied at ≥98% purity for research and development use.

Molecular Formula C10H12FNO3
Molecular Weight 213.21 g/mol
Cat. No. B13545299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid
Molecular FormulaC10H12FNO3
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(C(C(=O)O)N)O
InChIInChI=1S/C10H12FNO3/c1-5-4-6(11)2-3-7(5)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)
InChIKeyNGHPIAIKEPPLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid: A Structurally Differentiated β-Hydroxy-α-Amino Acid for Medicinal Chemistry and Chemical Biology Procurement


2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 1497949-89-9) is a synthetic, non-proteinogenic β-hydroxy-α-amino acid derivative of phenylalanine, characterized by a dual-substituted aromatic ring (4-fluoro, 2-methyl) and an additional hydroxyl group at the β-carbon. Its molecular formula is C₁₀H₁₂FNO₃ with a molecular weight of 213.21 g/mol, and it is commercially supplied at ≥98% purity for research and development use . This compound belongs to the phenylserine class, which is widely employed as chiral building blocks, conformational probes in peptide engineering, and intermediates in protease inhibitor design [1]. The simultaneous presence of fluorine, methyl, and hydroxyl substituents on a compact amino acid scaffold creates a unique three-dimensional pharmacophore that cannot be replicated by simpler fluorinated phenylalanines.

Why 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid Cannot Be Replaced by Common Fluorinated Phenylalanines in Rigorous Research Programs


Generic substitution among in-class fluorinated phenylalanine analogs introduces uncontrolled experimental variability because minor structural perturbations—such as the presence or absence of a β-hydroxyl group, the position of fluorine, or the addition of a methyl substituent—significantly alter hydrogen-bonding capacity, conformational preferences, metabolic stability, and target-binding thermodynamics [1]. The 3-hydroxyl group in 2-amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid introduces a second chiral center, dramatically changing the dihedral angle preferences and solvation properties compared to its deoxy counterpart, 2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid. Similarly, the 2-methyl substituent distinguishes it from the simpler 4-fluorophenylserine analogs by modulating both steric bulk and lipophilicity, which directly impacts membrane permeability and off-target binding profiles [2]. These differences are quantifiable at the molecular descriptor level and can translate into divergent biological outcomes in enzyme inhibition assays, peptide stability studies, and pharmacokinetic evaluations.

Quantitative Differentiation Evidence: 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid vs. Closest Structural Analogs


Enhanced Hydrogen-Bonding Capacity and Molecular Recognition Relative to 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid (Deoxy Analog)

The target compound possesses a β-hydroxyl group that the deoxy analog (CAS 1038828-38-4) lacks. This structural difference increases the hydrogen bond donor count from 2 to 3 and the acceptor count from 4 to 5, enhancing the potential for specific, directional interactions with biological targets. In the context of phenylserine-based protease inhibitors, the β-hydroxyl group has been shown to contribute to binding affinity by forming a critical hydrogen bond within the S1' pocket, a gain-of-function interaction that is structurally impossible for the deoxy analog [1].

Hydrogen bonding Molecular recognition Enzyme inhibition Protein engineering

Potential for Improved Metabolic Stability by Blocking Benzylic Oxidation vs. 4-Fluoro-2-methyl-L-phenylalanine

The deoxy analog 4-fluoro-2-methyl-L-phenylalanine (PubChem ID 3542838) is susceptible to benzylic oxidation at the β-methylene position by cytochrome P450 enzymes, a common metabolic soft spot in phenylalanine derivatives. The introduction of the β-hydroxyl group, as in the target compound, effectively blocks this site of oxidative metabolism. While no head-to-head microsomal stability data are publicly available for this specific pair, class-level evidence from fluorinated β-hydroxy-α-amino acids indicates that β-hydroxylation can increase intrinsic clearance half-life (t₁/₂) by 2- to 10-fold compared to the parent phenylalanine in human liver microsome assays [1].

Metabolic stability Cytochrome P450 Pharmacokinetics Lead optimization

Differentiated Lipophilicity and Conformational Profile from O-(4-Fluoro-2-methylphenyl)-L-serine (Ether-Linked Isomer)

O-(4-Fluoro-2-methylphenyl)-L-serine (CAS 1537197-16-2) is a constitutional isomer available at 97% purity that links the aromatic ring via an ether oxygen rather than a direct C–C bond. This fundamental connectivity difference alters both the conformational flexibility and the electronic properties of the molecule. The target compound's direct C–C bond to the aromatic ring results in a different spatial orientation of the fluoromethylphenyl group relative to the amino acid backbone and eliminates the additional rotatable bond present in the ether analog. The experimental lipophilicity scale for amino acid residues indicates that a direct aromatic C–C attachment versus an ether linkage can shift log P values by approximately 0.3–0.5 units, influencing passive membrane permeability [1].

Lipophilicity Conformational analysis Bioisosterism Membrane permeability

Commercial Availability at High Purity (≥98%) with ISO-Certified Quality Systems vs. Fragmented Supply of Closest Analogs

The target compound is commercially available from MolCore at a purity of NLT 98% (HPLC), with manufacturing conducted under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the closest deoxy analog, 4-fluoro-2-methyl-L-phenylalanine (CAS 1038828-38-4), is sourced from multiple vendors with varying purity specifications, and the ether analog O-(4-fluoro-2-methylphenyl)-L-serine (CAS 1537197-16-2) is supplied at 97% purity by Amatek Scientific . The 1% purity differential and ISO certification provide objective, verifiable quality assurance criteria for procurement decisions in regulated environments.

Procurement Quality control Supply chain ISO certification

Unique Three-Dimensional Pharmacophore for Selective Enzyme Recognition vs. Simple Fluorinated Phenylalanines

The target compound possesses two chiral centers (α- and β-carbons), generating four possible stereoisomers. This stereochemical complexity enables precise spatial presentation of the 4-fluoro-2-methylphenyl ring, the hydroxyl group, and the amino acid backbone. In fluorinated phenylserine libraries, specific diastereomers have demonstrated differential inhibitory activity against serine proteases and aminopeptidases, with IC₅₀ values for individual stereoisomers against human aminopeptidase N (hAPN) spanning from sub-micromolar to >100 µM depending on stereochemistry [1]. The corresponding simple fluorinated phenylalanines (e.g., 4-fluoro-L-phenylalanine, CAS 1132-68-9) lack the β-hydroxyl chiral center entirely, reducing the accessible pharmacophore space and limiting the potential to achieve subtype-selective inhibition.

Pharmacophore Chirality Enzyme specificity Subtype selectivity

Validated Application Scenarios for 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid Based on Structural Differentiation Evidence


Design of Metabolically Stabilized Peptide Leads for Intracellular Targets

Medicinal chemistry teams seeking to improve the metabolic stability of phenylalanine-containing peptide leads can utilize this compound to block benzylic oxidation while introducing a favorable hydrogen-bonding anchor. The β-hydroxyl group simultaneously addresses a common metabolic soft spot and enhances target-binding enthalpy, as supported by class-level evidence on β-hydroxy-α-amino acid pharmacokinetics . This dual functionality is unavailable with standard 4-fluoro-2-methylphenylalanine, making the target compound the rational procurement choice for stability-focused lead optimization programs.

Construction of Stereochemically Defined β-Hydroxy Amino Acid Libraries for Protease Inhibitor Screening

The two chiral centers of this compound provide four distinct stereoisomeric configurations, enabling systematic exploration of stereochemical structure-activity relationships (SSAR). Published data on related fluorinated phenylserine derivatives show that stereochemistry profoundly affects inhibitory potency against aminopeptidases and serine proteases, with specific diastereomers achieving sub-micromolar IC₅₀ values . Procuring the racemic or enantiomerically enriched forms of this scaffold is essential for building comprehensive screening libraries aimed at identifying subtype-selective protease inhibitors.

Biophysical Studies of Fluorine-Mediated Protein-Ligand Interactions via ¹⁹F NMR

The 4-fluoro substituent provides a sensitive ¹⁹F NMR probe for studying protein-ligand binding events. The additional β-hydroxyl and 2-methyl groups create a unique electronic environment around the fluorine atom, potentially enhancing chemical shift dispersion and relaxation properties compared to simpler fluorophenylalanines. This compound is therefore particularly suited for ¹⁹F NMR-based fragment screening and protein-observe ligand-binding assays where spectral resolution is critical for hit identification [1].

Quality-Controlled Building Block for GLP-Compliant Preclinical Synthesis

For contract research organizations and pharmaceutical development groups operating under GLP or GMP-adjacent quality systems, the ≥98% purity and ISO-certified manufacturing of this compound provide traceable quality assurance documentation. This simplifies raw material qualification compared to sourcing lower-purity or non-certified analogs, reducing procurement risk and accelerating the transition from research to preclinical development .

Quote Request

Request a Quote for 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.